molecular formula C8H10N2O B010214 N-Methyl-2-(pyridin-3-yl)acetamide CAS No. 106271-65-2

N-Methyl-2-(pyridin-3-yl)acetamide

Cat. No.: B010214
CAS No.: 106271-65-2
M. Wt: 150.18 g/mol
InChI Key: ZSAKQFQRQIMIIU-UHFFFAOYSA-N
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Description

N-Methyl-2-pyridin-3-ylacetamide is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-Methyl-2-pyridin-3-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl-2-(pyridin-3-yl)acetamide, also known as N-Methyl-2-pyridin-3-ylacetamide, is a chemical compound with the molecular formula C8H10N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Its physical properties such as boiling point (3728±250 °C at 760 mmHg) and melting point (61-65°C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-pyridin-3-ylacetamide typically involves the reaction of 2-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of N-Methyl-2-pyridin-3-ylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-pyridin-2-ylacetamide
  • N-Methyl-2-pyridin-4-ylacetamide
  • N-Methyl-3-pyridin-2-ylacetamide

Uniqueness

N-Methyl-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-methyl-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAKQFQRQIMIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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